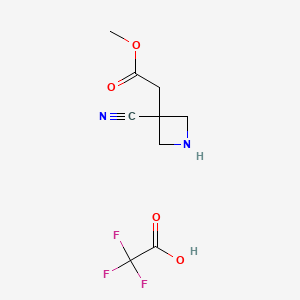
Potassium ((1-(difluoromethyl)cyclobutyl)methyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide typically involves the reaction of {[1-(difluoromethyl)cyclobutyl]methyl}boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under mild conditions, often at room temperature, to yield the desired potassium trifluoroboranuide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions with potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide include palladium catalysts, bases such as potassium phosphate, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). Reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from reactions involving this compound include various substituted cyclobutyl derivatives, boronic acids, and boronates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In the presence of a palladium catalyst, the compound undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoroborate
- Potassium difluoromethylborate
- Potassium cyclobutylborate
Uniqueness
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide is unique due to the presence of both difluoromethyl and cyclobutyl groups, which impart distinct chemical properties. This compound exhibits higher reactivity and selectivity in cross-coupling reactions compared to other similar compounds, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C6H9BF5K |
|---|---|
Poids moléculaire |
226.04 g/mol |
Nom IUPAC |
potassium;[1-(difluoromethyl)cyclobutyl]methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5.K/c8-5(9)6(2-1-3-6)4-7(10,11)12;/h5H,1-4H2;/q-1;+1 |
Clé InChI |
DKNNNTUMBICPSU-UHFFFAOYSA-N |
SMILES canonique |
[B-](CC1(CCC1)C(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


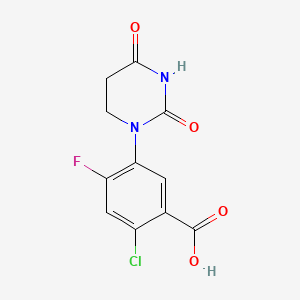
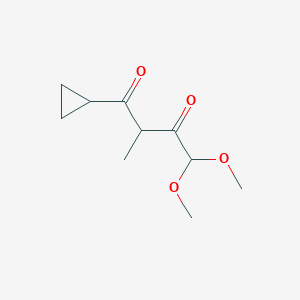
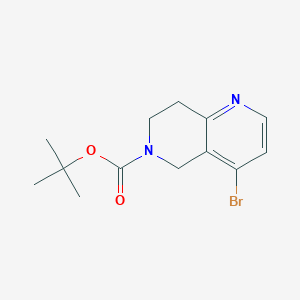
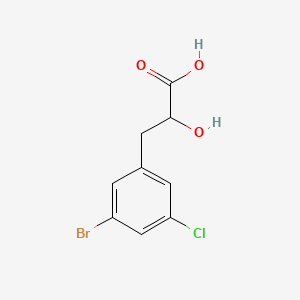


![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
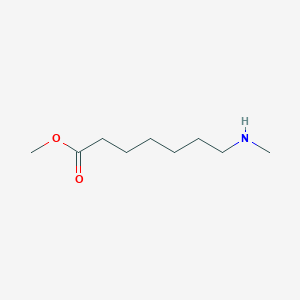


![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)


